3-Chloro-4-hydrazinobenzonitrile
Overview
Description
3-Chloro-4-hydrazinobenzonitrile: is an organic compound with the molecular formula C7H6ClN3 and a molecular weight of 167.6 g/mol . This compound is characterized by the presence of a chloro group, a hydrazino group, and a benzonitrile moiety, making it a versatile intermediate in organic synthesis.
Scientific Research Applications
3-Chloro-4-hydrazinobenzonitrile has a wide range of applications in scientific research, including:
Safety and Hazards
The safety data sheet for 3-Chloro-4-hydrazinobenzonitrile suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
While specific future directions for 3-Chloro-4-hydrazinobenzonitrile are not mentioned in the search results, it is noted that Amerigo Scientific, a specialist distributor serving life science, provides high-quality this compound . This suggests potential future applications in life science research.
Mechanism of Action
Target of Action
Based on its structure and the presence of a hydrazine group, it can be inferred that it may interact with carbonyl compounds, forming hydrazones .
Mode of Action
3-Chloro-4-hydrazinobenzonitrile likely interacts with its targets through nucleophilic substitution reactions . The hydrazine group in the compound can act as a nucleophile, attacking electrophilic carbonyl compounds to form hydrazones . This reaction is essentially irreversible as the adduct dehydrates .
Biochemical Pathways
The formation of hydrazones can impact various biochemical processes, including those involving aldehydes and ketones .
Pharmacokinetics
Factors such as its molecular weight (1676 g/mol) and melting point (125-126°C) can influence its bioavailability .
Result of Action
The formation of hydrazones can potentially alter the function of biomolecules, leading to various cellular effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive species can influence the action, efficacy, and stability of this compound . For instance, the reaction of hydrazine with carbonyl compounds to form hydrazones is influenced by the pH of the environment .
Biochemical Analysis
Biochemical Properties
3-Chloro-4-hydrazinobenzonitrile plays a significant role in biochemical reactions, particularly in the formation of hydrazones and oximes. It interacts with aldehydes and ketones to form hydrazones, which are important intermediates in various biochemical processes The compound also interacts with enzymes such as hydrazine oxidase, which catalyzes the oxidation of hydrazine derivatives
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways and altering gene expression. The compound can modulate cellular metabolism by affecting the activity of enzymes involved in metabolic pathways. Additionally, this compound has been observed to induce apoptosis in certain cell types, highlighting its potential as a therapeutic agent in cancer research .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, it can inhibit the activity of hydrazine oxidase, resulting in the accumulation of hydrazine derivatives. This inhibition can lead to changes in gene expression and cellular function. The compound’s ability to form hydrazones with aldehydes and ketones also plays a crucial role in its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider in experimental studies. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as liver toxicity and oxidative stress. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing significant toxicity. These findings are crucial for determining the safe and effective use of this compound in research .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, and it can bind to proteins such as albumin, which facilitates its distribution in the bloodstream. These interactions are important for understanding the compound’s localization and accumulation in different tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-hydrazinobenzonitrile typically involves a multi-step process starting from 2-chloro-4-cyanoaniline . The key steps include:
Diazotization: 2-chloro-4-cyanoaniline is treated with sodium nitrite in the presence of hydrochloric acid at low temperatures (-5°C) to form the diazonium salt.
Reduction: The diazonium salt is then reduced using stannous chloride dihydrate in hydrochloric acid to yield 2-chloro-4-cyanophenylhydrazine.
Hydrazination: The final step involves the reaction of 2-chloro-4-cyanophenylhydrazine with hydrazine hydrate to produce this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-hydrazinobenzonitrile undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include ammonia, primary and secondary amines, thiols, and alkoxides.
Major Products:
Oxidation: Azides and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
- 4-Amino-3-chlorobenzonitrile
- 4-Cyanophenylhydrazine hydrochloride
- 2-Chloro-4-cyanophenylhydrazine
Comparison: 3-Chloro-4-hydrazinobenzonitrile is unique due to the presence of both a chloro group and a hydrazino group on the benzonitrile moiety. This combination of functional groups makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical reactions and applications .
Properties
IUPAC Name |
3-chloro-4-hydrazinylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-6-3-5(4-9)1-2-7(6)11-10/h1-3,11H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFYEHDTFWHIBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Cl)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383868 | |
Record name | 3-Chloro-4-hydrazinobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
254880-25-6 | |
Record name | 3-Chloro-4-hydrazinobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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